Structural Divergence: Tertiary Amine vs. Secondary Amine in the 5-Substituent
The target compound (Target) differs from its closest commercially available analog, 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine (Comparator), by a single N-methyl substitution on the 5-aminomethyl group, converting a secondary amine into a tertiary amine. This modification eliminates a hydrogen-bond donor while introducing additional steric hindrance [1].
| Evidence Dimension | Molecular structure and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Molecule: C10H21N5 (tertiary amine: 0 H-bond donors on 5-substituent nitrogen; MW 211.31; logP 1.457) |
| Comparator Or Baseline | 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine (secondary amine: 1 H-bond donor on 5-substituent nitrogen; MW 211.31; logP not reported) |
| Quantified Difference | Net loss of one hydrogen-bond donor and increased steric volume at the 5-position. Calculated logP for Target is 1.457 [1], while Comparator logP is expected to be lower due to secondary amine polarity. |
| Conditions | Comparison based on IUPAC nomenclature, computed molecular properties (ZINC15), and vendor catalog specifications. |
Why This Matters
For procurement in drug discovery, the presence or absence of a single H-bond donor can dictate target selectivity, membrane permeability, and solubility—making structural verification before purchase essential.
- [1] ZINC15 Database. Computed properties for ZINC000100270893 (Target Compound). logP = 1.457. Available at: https://zinc15.docking.org/substances/ZINC000100270893/ (Accessed 2026-05-01). View Source
